molecular formula C16H23NO4 B1585886 erythro-N-Boc-O-benzyl-L-serine epoxide CAS No. 92085-96-6

erythro-N-Boc-O-benzyl-L-serine epoxide

Cat. No.: B1585886
CAS No.: 92085-96-6
M. Wt: 293.36 g/mol
InChI Key: PGSXVEDFRLNRJZ-UONOGXRCSA-N
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Description

erythro-N-Boc-O-benzyl-L-serine epoxide is a complex organic compound that features a tert-butyl group, a benzyloxy group, and an oxirane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves multiple steps. One common method includes the reaction of a benzyloxy-substituted epoxide with a tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

erythro-N-Boc-O-benzyl-L-serine epoxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include tert-butyl hydroperoxide, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

erythro-N-Boc-O-benzyl-L-serine epoxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can react with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tert-butyl and benzyloxy groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar compounds to erythro-N-Boc-O-benzyl-L-serine epoxide include:

    tert-Butyl (benzyloxy)carbamate: Lacks the oxirane ring but has similar functional groups.

    tert-Butyl ((S)-2-(benzyloxy)-1-((S)-hydroxy)ethyl)carbamate: Contains a hydroxy group instead of an oxirane ring.

    tert-Butyl ((S)-2-(benzyloxy)-1-((S)-chloro)ethyl)carbamate: Contains a chloro group instead of an oxirane ring.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXVEDFRLNRJZ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375927
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92085-96-6
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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